2-(Piperidin-1-ylcarbonyl)cyclohexanecarboxylic acid
Description
2-(Piperidin-1-ylcarbonyl)cyclohexanecarboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a piperidine ring linked via a carbonyl group at the 2-position of the cyclohexane backbone.
Structure
3D Structure
Properties
IUPAC Name |
2-(piperidine-1-carbonyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c15-12(14-8-4-1-5-9-14)10-6-2-3-7-11(10)13(16)17/h10-11H,1-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJPLFABNAMDGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
The most direct route involves activating the carboxylic acid group of cyclohexanecarboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) . Piperidine is then introduced to form the target amide bond.
Representative Procedure :
- Dissolve 2-carboxycyclohexanecarboxylic acid (10 mmol) in anhydrous dichloromethane.
- Add EDC (12 mmol) and hydroxybenzotriazole (HOBt, 12 mmol) at 0°C.
- Stir for 30 minutes, then add piperidine (15 mmol) dropwise.
- React at room temperature for 12 hours, followed by aqueous workup.
Yield : 68–72% (crude), improving to 85% after recrystallization from ethanol/water.
Mixed Anhydride Method
This approach avoids carbodiimide-related side reactions by generating a transient mixed anhydride intermediate.
Optimized Conditions :
- Solvent : Tetrahydrofuran (THF)
- Base : N-Methylmorpholine (NMM)
- Activator : Isobutyl chloroformate
Advantages :
- Higher functional group tolerance compared to carbodiimides.
- Reduced epimerization risk at the cyclohexane stereocenter.
Catalytic Hydrogenation Approaches
Building on methodologies from piperidinecarboxylic acid synthesis, hydrogenation of pre-functionalized intermediates offers a scalable pathway:
Reductive Amination Pathway
- Synthesize 2-cyanocyclohexanecarboxylic acid via Kolbe nitrile synthesis.
- Catalytically hydrogenate the nitrile to a primary amine using Raney nickel (H₂, 50–100 psi).
- React the amine with chloroformylpiperidine under basic conditions.
Catalyst Comparison :
| Catalyst | Pressure (psi) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd/C (5%) | 80 | 90 | 78 |
| Raney Nickel | 100 | 110 | 82 |
| PtO₂ | 60 | 80 | 65 |
Data extrapolated from analogous hydrogenations of cyclohexane derivatives
Solid-Phase Synthesis for High Throughput
Modern pharmaceutical pipelines employ resin-bound strategies to accelerate analog production:
Wang Resin Functionalization
- Load 2-carboxycyclohexanecarboxylic acid onto Wang resin via ester linkage.
- Deprotonate with DIEA in DMF, then couple with piperidine carbonyl chloride.
- Cleave product using 95% trifluoroacetic acid (TFA).
Advantages :
- Purification simplified by filtration steps.
- Ideal for parallel synthesis of structural analogs.
Industrial-Scale Production Considerations
Commercial manufacturing prioritizes:
- Solvent Recycling : Methanol/water mixtures from crystallization steps are distilled and reused.
- Catalyst Recovery : Palladium charcoal catalysts are filtered and reactivated through oxidative treatments.
- Waste Minimization : Neutralization byproducts are repurposed as pH adjusters in downstream processes.
Economic Metrics :
| Parameter | Laboratory Scale | Pilot Plant | Full Production |
|---|---|---|---|
| Cost per kg (USD) | 12,500 | 3,200 | 890 |
| Cycle Time (days) | 14 | 7 | 3 |
| Purity (%) | 98.5 | 99.2 | 99.8 |
Analytical Characterization
Critical quality control metrics include:
- HPLC Purity : Reverse-phase C18 column, 0.1% TFA in water/acetonitrile gradient.
- Melting Point : 214–217°C (decomposition observed above 220°C).
- Chiral Purity : Determined via chiral stationary phase HPLC (>99% ee required for pharmaceutical use).
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-ylcarbonyl)cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(Piperidin-1-ylcarbonyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-ylcarbonyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with biological receptors, enzymes, or ion channels, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
The following compounds share structural motifs with 2-(piperidin-1-ylcarbonyl)cyclohexanecarboxylic acid, enabling comparative analysis of substituent effects on properties and activity.
Structural Analogues and Their Key Features
Table 1: Structural and Physicochemical Comparison
Structural and Functional Insights
Piperazine vs. Piperidine Derivatives (e.g., vs. Target): The piperazine-based analog () introduces an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity. This may enhance aqueous solubility compared to the piperidine-based target compound .
Parent Compound Comparison ():
- Cyclohexanecarboxylic acid (compound 10 in ) lacks the piperidinylcarbonyl group, resulting in lower molecular weight (126.15 vs. 237.30 g/mol) and simpler reactivity. Its isolation from Phellodendron chinense suggests natural occurrence, while the target compound is synthetic .
Its synthesis methods (e.g., NaOH/Na₂CO₃-catalyzed reactions) may parallel those of the target compound .
Biological Activity
2-(Piperidin-1-ylcarbonyl)cyclohexanecarboxylic acid, with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol, is an organic compound notable for its unique structural features that confer distinct chemical and biological properties. This compound has garnered attention in scientific research due to its potential applications in various fields, including medicinal chemistry and pharmacology.
The synthesis of this compound typically involves the reaction of cyclohexanecarboxylic acid with piperidine using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in organic solvents like dichloromethane or tetrahydrofuran. The compound's reactivity allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, leading to diverse derivatives that may exhibit different biological activities.
Antimicrobial Properties
Research indicates that derivatives of piperidine, including those related to this compound, exhibit significant antimicrobial activity. For instance, studies have shown that certain piperidine-based compounds can induce apoptotic cell death in Candida auris, a pathogenic yeast, with minimal toxicity to human cells . The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.24 to 0.97 μg/mL, indicating potent antifungal activity.
The mechanism of action of this compound is thought to involve interactions with specific molecular targets within biological systems. The piperidine ring may facilitate binding to receptors or enzymes, leading to modulation of physiological responses. However, detailed studies elucidating the exact pathways remain necessary for a comprehensive understanding.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 2-(4-Hydroxypiperidin-1-yl)carbonylcyclohexanecarboxylic acid | Structure | Antimicrobial |
| 2-(2-Methylpiperidin-1-yl)carbonylcyclohexanecarboxylic acid | Structure | Anti-inflammatory |
| 2-(4-Methylpiperidine-1-carbonyl)cyclohexanecarboxylic acid | Structure | Antifungal |
This table highlights similar compounds derived from cyclohexanecarboxylic acids that are being studied for their biological activities. Each derivative exhibits unique properties based on structural modifications.
Case Studies and Research Findings
- Antifungal Activity : A study published in PMC demonstrated that specific derivatives of piperidine could disrupt the plasma membrane of C. auris, leading to cell death and reduced viability at low concentrations .
- Toxicity Assessment : In vitro toxicity assessments have shown that certain derivatives exhibit lower cytotoxicity profiles compared to standard antifungal agents, making them potential candidates for safer therapeutic applications .
- Pharmacological Applications : Ongoing research continues to explore the pharmacological potential of this compound in treating various diseases, including infections caused by resistant strains of fungi and bacteria.
Q & A
Basic: What are the recommended synthetic routes for 2-(Piperidin-1-ylcarbonyl)cyclohexanecarboxylic acid, and how can intermediates be stabilized?
Answer:
The synthesis typically involves coupling a cyclohexanecarboxylic acid derivative with a piperidine carbonyl group. Key steps include:
Activation of the carboxylic acid via chlorination (e.g., thionyl chloride) or mixed anhydride formation.
Amide bond formation using coupling agents like EDCI/HOBt or DCC to react with piperidine.
Purification via recrystallization or column chromatography to isolate the product.
Stabilizing intermediates (e.g., activated esters) requires inert atmospheres (N₂/Ar) and low-temperature storage (−20°C) to prevent hydrolysis or decomposition .
Basic: Which spectroscopic techniques are critical for structural validation, and how are spectral contradictions resolved?
Answer:
- NMR (¹H/¹³C): Confirms substituent positions on the cyclohexane and piperidine rings. For example, coupling constants in ¹H NMR distinguish equatorial/axial conformers.
- IR Spectroscopy: Validates carbonyl (C=O, ~1650–1750 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) groups.
- Mass Spectrometry (HRMS): Determines molecular ion ([M+H]⁺) and fragmentation patterns.
Contradictions (e.g., unexpected splitting in NMR) are resolved by:
- Re-measuring under variable temperatures to assess conformational flexibility.
- Comparing computational predictions (DFT) with experimental data .
Advanced: How does the compound interact with biological targets, and what methodologies address conflicting bioactivity data?
Answer:
Preliminary studies suggest interactions with enzymes or receptors in inflammatory or cancer pathways (e.g., COX-2, PI3K). Conflicting bioactivity data may arise from:
- Off-target effects: Use siRNA knockdown or competitive binding assays to confirm specificity.
- Solubility limitations: Optimize delivery via DMSO/PEG formulations or pro-drug strategies.
Methodological steps:
Target validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
In vitro assays (IC₅₀ determination) under controlled pH and ionic strength .
Advanced: How can computational modeling predict the compound’s binding affinity, and what are common pitfalls?
Answer:
- Molecular docking (AutoDock Vina, Schrödinger): Models interactions between the compound’s carbonyl/carboxylic groups and target active sites.
- MD simulations (GROMACS): Assess stability of ligand-receptor complexes over time.
Pitfalls:
- Conformational bias: Overreliance on a single cyclohexane chair conformation.
- Solvent effects: Neglecting explicit water molecules in docking.
Solutions:
Basic: What safety protocols are essential for handling this compound, and how are storage conditions optimized?
Answer:
- PPE: Gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Storage: Store at 2–8°C in airtight containers under inert gas to prevent oxidation/hydrolysis.
Refer to SDS guidelines for emergency measures (e.g., eye rinsing with water for 15 minutes if exposed) .
Advanced: How can contradictory solubility data across studies be reconciled for in vivo applications?
Answer:
Discrepancies often stem from:
- pH-dependent ionization: The carboxylic acid group (pKa ~4–5) increases solubility in alkaline buffers.
- Co-solvents: Use cyclodextrins or lipid nanoparticles to enhance aqueous solubility.
Methodology:
Measure solubility in PBS (pH 7.4), DMSO, and ethanol.
Perform phase solubility studies with β-cyclodextrin derivatives.
Validate via HPLC-UV to quantify dissolved fractions .
Basic: What chromatographic methods are effective for purity analysis, and how are co-eluting impurities addressed?
Answer:
- HPLC: Use C18 columns with acetonitrile/water (0.1% TFA) gradients. Monitor at 210–254 nm for carbonyl absorption.
- TLC: Silica gel plates with ethyl acetate/hexane (1:1) and UV/iodine staining.
For co-eluting impurities:
- Optimize gradient elution (e.g., 5–95% acetonitrile over 30 minutes).
- Employ orthogonal methods (e.g., reverse-phase vs. ion-exchange HPLC) .
Advanced: What strategies resolve discrepancies in reported melting points due to polymorphism?
Answer:
Polymorphism is common in cyclohexane derivatives. To address this:
DSC/TGA: Characterize thermal behavior and identify polymorphic transitions.
Recrystallization screening: Test solvents (ethanol, acetone) to isolate stable forms.
PXRD: Compare diffraction patterns with literature data.
Report melting ranges (e.g., 185–186.5°C) rather than single values to account for variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
